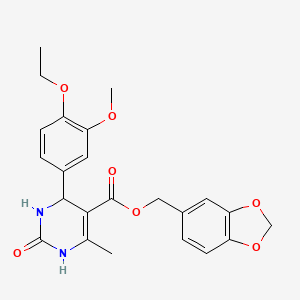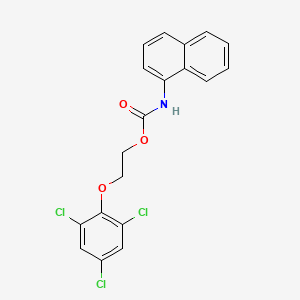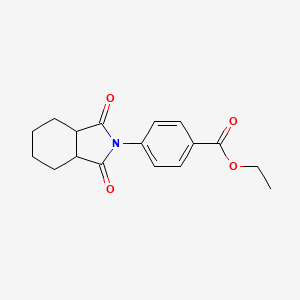![molecular formula C25H22ClFN2 B5203878 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is also known as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1). The CRF1 receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Mecanismo De Acción
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves its selective antagonism of the CRF1 receptor. The CRF1 receptor is primarily expressed in the brain regions that are involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis and decreases the release of stress hormones like cortisol. This leads to a reduction in anxiety-like behaviors and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones like cortisol and corticosterone in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the regulation of mood and cognitive function. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows for a more specific investigation of the role of this receptor in stress-related disorders. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unintended effects on other receptors and systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the investigation of its potential use in the treatment of stress-related disorders in humans. Another direction is the exploration of its effects on other neurotransmitter systems and receptors, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more selective and potent CRF1 receptor antagonists can improve the specificity and efficacy of this compound in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves a series of chemical reactions. The first step is the synthesis of 10-chloro-9-anthraldehyde from anthracene. The aldehyde is then reduced to the corresponding alcohol, which is further reacted with 4-fluorobenzylamine to form the intermediate. The final step involves the cyclization of the intermediate with piperazine to form the target compound.
Aplicaciones Científicas De Investigación
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research studies to investigate the role of CRF1 receptor in stress-related disorders. It has been found to be effective in reducing anxiety-like behaviors in animal models of stress and anxiety disorders. This compound has also been studied for its potential use in the treatment of depression, addiction, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-28-13-15-29(16-14-28)19-11-9-18(27)10-12-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUADHQZYLHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)

![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)